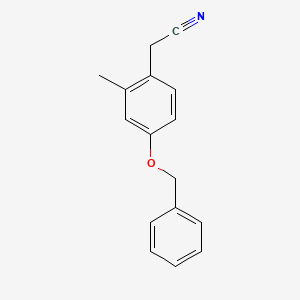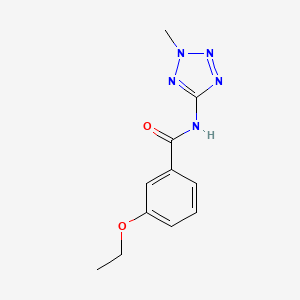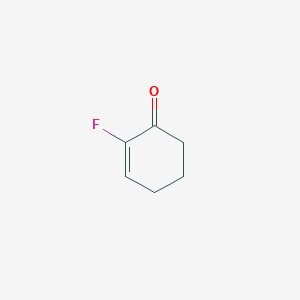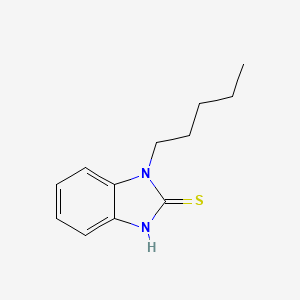
2-(Nitromethylene)oxazolidine
Descripción general
Descripción
2-(Nitromethylene)oxazolidine is a chemical compound with the molecular formula C4H6N2O3 . It contains a total of 15 bonds, including 9 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 five-membered ring, 1 secondary amine (aliphatic), 1 nitro group (aliphatic), and 1 ether (aliphatic) .
Synthesis Analysis
The synthesis of 2-oxazolidinones, which includes 2-(Nitromethylene)oxazolidine, has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . The synthesis of various 2-(hetero)aryloxazolines from nitriles and aminoalcohols has been achieved without metals and catalysts in good to excellent yields .Molecular Structure Analysis
The molecular structure of 2-(Nitromethylene)oxazolidine includes a five-membered ring, a secondary amine (aliphatic), a nitro group (aliphatic), and an ether (aliphatic) . It contains a total of 15 bonds, including 9 non-H bonds, 3 multiple bonds, 1 rotatable bond, and 3 double bonds .Chemical Reactions Analysis
2-(Nitromethylene)oxazolidine has been studied as an inhibitor of the corrosion of SAE 1020 steel in 0.1 mol L −1 HCl aqueous solution . Electrochemical analyses showed that it acted as a mixed type inhibitor .Physical And Chemical Properties Analysis
2-(Nitromethylene)oxazolidine has a molecular weight of 130.10 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 0 . Its exact mass is 130.03784206 g/mol .Aplicaciones Científicas De Investigación
Corrosion Inhibition
2-(Nitromethylene)oxazolidine (OXA) has been evaluated as a corrosion inhibitor for SAE 1020 steel in an aqueous HCl solution. Studies have shown that compounds like OXA can act as effective inhibitors in environments requiring steel protection against corrosion, particularly during descaling and steel pickling in dilute acids. The corrosion inhibition properties are related to the formation of a protective film on the steel surface (Silva et al., 2021).
Synthetic Organic Chemistry
The 1,3-oxazolidin-2-one nucleus, a closely related structure to 2-(Nitromethylene)oxazolidine, is highly regarded in synthetic organic chemistry. It has various applications, including its use as a cyclic carbamate skeleton and as chiral auxiliaries in asymmetric synthesis. The introduction of similar oxazolidin-2-one-based drugs in the pharmaceutical market has increased interest in this class of compounds (Zappia et al., 2007).
Collagen Matrix Stabilization
Oxazolidine compounds, including 2-(Nitromethylene)oxazolidine, have been studied for their role in collagen fibril formation and stabilization. These compounds can impart hydrothermal stability to collagen, which is significant in various biomedical and cosmetic applications (Choudhury et al., 2007).
Enantioselective Synthesis
1,3-Oxazolidine derivatives, which include compounds like 2-(Nitromethylene)oxazolidine, are important for their unique properties in medical and industrial applications. They are used in enantioselective synthetic processes for producing planar chiral compounds. The stereoselectivity of reactions involving these compounds is influenced by the nature of the reactants and solvents (Fazylov et al., 2016).
Potential Drug Candidates
Oxazolidine compounds have shown potential as drug candidates in various studies. Their structural and chemical diversity makes them suitable for interacting with different enzymes and receptors, which is crucial in drug discovery, particularly in the field of anticancer research (Chiacchio et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Recent advances in the chemistry of 2-oxazolidinones, including 2-(Nitromethylene)oxazolidine, have focused on their synthesis, employing different catalytic systems or catalyst-free conditions, as well as on their ring-opening transformations through decarboxylative coupling . These advances cover the period from 2010 to early 2021 .
Propiedades
IUPAC Name |
(2Z)-2-(nitromethylidene)-1,3-oxazolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3/c7-6(8)3-4-5-1-2-9-4/h3,5H,1-2H2/b4-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKGXWZFFGNNBN-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=C[N+](=O)[O-])N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO/C(=C\[N+](=O)[O-])/N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Nitromethylene)oxazolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Oxabicyclo[5.1.0]oct-2-ene](/img/structure/B3385805.png)
![2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3385811.png)
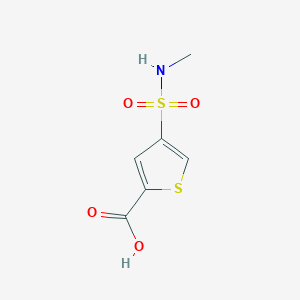
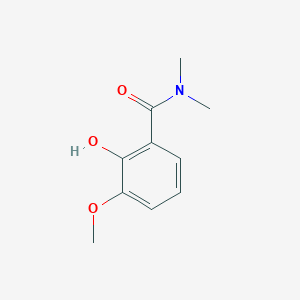
![9-Oxabicyclo[6.1.0]non-2-ene](/img/structure/B3385834.png)
![2-{[(2-Chlorophenyl)methoxy]methyl}oxirane](/img/structure/B3385843.png)

